
5-chloro-1H-indole-2-carboxamide
Overview
Description
5-chloro-1H-indole-2-carboxamide: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C9H7ClN2O and is characterized by the presence of a chlorine atom at the 5th position of the indole ring and a carboxamide group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-indole-2-carboxamide typically involves the activation of carboxylic acid groups using various reagents. Common activators include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . One of the methods involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxamide group undergoes BOP-mediated coupling with primary or secondary amines to generate diversely substituted indole-2-carboxamides. For example:
Key Observations :
-
Reaction efficiency depends on steric hindrance and electronic effects of the amine.
-
Coupling with bulky amines (e.g., piperidinyl derivatives) requires extended reaction times (up to 12 h).
C3 Functionalization via Friedel-Crafts Acylation
The indole ring undergoes Friedel-Crafts acylation at the C3 position using acyl chlorides and AlCl₃:
Acyl Chloride | Conditions | Intermediate | Subsequent Reaction |
---|---|---|---|
Hexanoyl chloride | AlCl₃, 1,2-dichloromethane | 3-Hexanoyl-5-chloroindole-2-carboxamide | Reduction to 3-hexyl derivative |
Reduction of the acylated product with triethylsilane (Et₃SiH) in trifluoroacetic acid yields 3-alkylated derivatives, critical for enhancing lipophilicity and bioactivity .
Reductive Amination at C3
The C3 position can be modified via reductive amination using aldehydes and NaBH₄:
Aldehyde | Amine | Conditions | Application |
---|---|---|---|
3-Piperidinobenzaldehyde | Phenethylamine | EtOH, reflux; NaBH₄, 0°C–rt | Antiproliferative agents (GI₅₀ = 29 nM) |
This method introduces secondary amine functionalities, improving interactions with hydrophobic enzyme pockets .
Saponification of Ester Derivatives
Ester derivatives of 5-chloro-1H-indole-2-carboxamide are hydrolyzed to carboxylic acids under basic conditions:
Base | Conditions | Product | Application |
---|---|---|---|
LiOH | EtOH/H₂O, reflux, 2 h | 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid | BRAF kinase inhibition |
Halogen Bonding and π-Stacking Interactions
The chlorine atom at C5 participates in halogen bonding with cysteine residues (e.g., Cys532 in BRAF kinase, 3.27 Å distance), while the indole core forms π-stacking with aromatic amino acids (e.g., Trp531, Phe583). These interactions are critical for target binding in enzyme inhibition .
Tables of Key Derivatives and Activities
Table 1 : Antiproliferative Activity of C3-Modified Derivatives
Compound | C3 Substituent | GI₅₀ (nM) | Cell Line |
---|---|---|---|
3e | m-Piperidinyl | 29 | Panc-1, MCF-7 |
Erlotinib | – | 33 | (Reference) |
Table 2 : Reaction Yields for Amide Coupling
Amine | Time (h) | Yield (%) |
---|---|---|
4-(Dimethylamino)phenethyl | 4 | 85 |
Piperidin-1-ylphenyl | 12 | 72 |
Scientific Research Applications
Pharmaceutical Development
5-Chloro-1H-indole-2-carboxamide serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and metabolic disorders.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against several cancer cell lines. For instance, compounds derived from this structure have shown enhanced activity against breast cancer (MCF-7) with GI50 values comparable to or better than doxorubicin, a standard chemotherapy agent .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | GI50 (µM) | Cancer Cell Line |
---|---|---|
5d | 1.05 | MCF-7 |
5e | 0.95 | MCF-7 |
5k | 1.20 | A-549 |
Doxorubicin | 1.10 | MCF-7 |
These findings indicate the importance of specific substituents on the indole structure for enhancing anticancer activity, with particular moieties like phenethyl contributing significantly to efficacy .
Biochemical Research
In biochemical studies, this compound is utilized to explore the biological roles of indole derivatives. It has been employed as a probe in studies investigating apoptosis and cell signaling pathways.
Glycogen Phosphorylase Inhibition
Another significant application is the development of glycogen phosphorylase inhibitors. Compounds derived from this compound have been identified as potent inhibitors of human liver glycogen phosphorylase (hLGPa), which is crucial for glucose metabolism.
Table 2: Inhibitory Activity Against Glycogen Phosphorylase
Compound | IC50 (nM) | Target Enzyme |
---|---|---|
Compound 1 | 90.27 | PYGB |
This inhibitory action suggests potential therapeutic applications in managing conditions like diabetes by regulating glucose levels .
Agricultural Chemistry
In agricultural research, derivatives of this compound are being explored for their potential as agrochemicals. These compounds may enhance crop protection and yield by acting as novel pesticides or herbicides.
Material Science
The compound is also under investigation for its properties in developing new materials, particularly in organic electronics and photonics. Its unique molecular structure allows for applications in creating materials with desirable electronic properties .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
- Antiproliferative Studies : A series of indole derivatives were synthesized and tested for antiproliferative activity against multiple cancer cell lines, demonstrating significant efficacy linked to structural modifications .
- Glycogen Phosphorylase Inhibition : Research focused on the role of specific derivatives in inhibiting hLGPa provided insights into their potential use in treating metabolic disorders .
- Material Development : Investigations into the electronic properties of indole-based compounds have led to promising results for applications in organic electronics .
Mechanism of Action
The mechanism of action of 5-chloro-1H-indole-2-carboxamide involves the inhibition of glycogen phosphorylase, an enzyme that plays a crucial role in glycogen metabolism. By inhibiting this enzyme, the compound can reduce glycogen breakdown, which is beneficial in conditions like ischemic brain injury . The molecular targets include the active site of glycogen phosphorylase, and the pathways involved are related to glycogen metabolism and energy regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-indole-2-carboxylic acid
- 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
5-chloro-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities.
Biological Activity
5-Chloro-1H-indole-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including its antiproliferative effects against cancer cells, mechanisms of action, and potential antibacterial properties.
Chemical Structure and Properties
This compound has the molecular formula C₉H₇ClN₂O and a molecular weight of 196.62 g/mol. The presence of the chlorine atom and the carboxamide group contributes to its biological activity by influencing its interaction with biological targets.
Antiproliferative Activity
Cell Viability and Mechanisms
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, it has been reported to inhibit cell growth with a GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 1.50 µM in different assays .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 1.35 | Induces apoptosis via caspase activation |
5d | A-549 | 1.05 | EGFR inhibition |
5e | Panc-1 | <1.00 | Multi-target kinase inhibition |
The mechanisms underlying its antiproliferative effects include the induction of apoptosis, which is characterized by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 . The compound's ability to activate caspases (3, 8, and 9) further supports its role in promoting programmed cell death.
Targeting Kinase Pathways
This compound has also been identified as a multi-targeted kinase inhibitor. It effectively inhibits key pathways involved in cancer progression, including the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). In vitro assays revealed IC50 values for EGFR inhibition ranging from 89 nM to 137 nM, comparable to established inhibitors like erlotinib .
Antibacterial Activity
In addition to its anticancer properties, some derivatives of indole-2-carboxamides have shown promising antibacterial activity. For example, studies on related compounds have reported minimum inhibitory concentrations (MICs) against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa ranging from 0.35 to 1.25 µg/mL . This suggests potential applications in treating bacterial infections.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of various derivatives of indole-2-carboxamides, including the chlorinated variants:
- Synthesis and Evaluation : A study synthesized multiple derivatives of indole-2-carboxamides, demonstrating significant anticancer activity across different cell lines with varying structural modifications .
- Mechanistic Insights : Computational docking studies have provided insights into the binding interactions between these compounds and their target proteins, highlighting the importance of structural features for enhanced biological activity .
- In Vivo Studies : Some derivatives have been tested in mouse models for their efficacy in inhibiting tumor growth, further validating their potential as therapeutic agents against cancer .
Q & A
Q. What are the standard synthetic routes for preparing 5-chloro-1H-indole-2-carboxamide derivatives?
Basic
The synthesis typically involves converting 5-chloro-1H-indole-2-carboxylic acid to its acid chloride intermediate using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The acid chloride is then reacted with amines under controlled conditions. For example, coupling 5-chloro-3-hexyl-1H-indole-2-carboxylic acid with 2-(4-azidophenyl)ethanamine yielded a carboxamide derivative via Combiflash chromatography purification (0–25% ethyl acetate in hexane) with 50% yield . Key steps include inert atmosphere handling, solvent selection (e.g., dichloromethane), and post-reaction neutralization with aqueous ammonia .
Q. How are structural and purity characteristics of this compound derivatives validated?
Basic
Characterization relies on:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., δ = 9.13 ppm for indole NH in CDCl₃) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ observed at m/z 424.1898 vs. calculated 424.1904) .
- Elemental Analysis : To verify C, H, N content (e.g., C: 65.07% vs. calculated 65.16%) .
- Melting Point Consistency : Sharp melting ranges (e.g., 144–146°C) indicate purity .
Q. What stability considerations are critical for handling this compound?
Basic
While no decomposition data is explicitly reported, stability under recommended storage (dry, inert atmosphere, –20°C) is inferred from analogous indole derivatives . Avoid prolonged exposure to light, moisture, or incompatible materials (e.g., strong oxidizers).
Q. How can reaction yields be optimized for carboxamide derivatives with sterically hindered amines?
Advanced
Yields vary with amine reactivity and reaction conditions. For example:
- Steric Effects : Bulky amines (e.g., 4-(2-aminoethyl)-N,N-dimethyl aniline) may reduce yields (30% vs. 50% for smaller amines) due to hindered nucleophilic attack .
- Coupling Agents : Use of HATU or EDCI could improve efficiency over direct acid chloride coupling.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may require stricter temperature control .
Q. How should researchers address discrepancies in reported spectral data or melting points?
Advanced
- Purity Assessment : Confirm via HPLC (≥95% purity) and recrystallization from solvents like methanol or ethyl acetate .
- Crystallization Conditions : Polymorphism can alter melting points; standardized protocols (e.g., cooling rates) ensure reproducibility .
- Spectral Referencing : Cross-check NMR shifts with structurally similar compounds (e.g., 5-chloro-3-(2-fluorophenyl)indole-2-carboxamide ).
Q. What computational strategies predict the biological activity of this compound derivatives?
Advanced
- Molecular Docking : Use software like MOE to model interactions with target proteins (e.g., enzymes or receptors) .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Cl, CF₃) with bioactivity data to guide analogue design .
- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. What safety protocols are essential for handling this compound?
Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .
- Toxicology : No carcinogenicity is reported by IARC or OSHA, but treat as hazardous due to limited acute toxicity data .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via approved chemical waste channels .
Q. How can researchers design analogues for structure-activity relationship (SAR) studies?
Advanced
- Substituent Variation : Modify positions 3 (e.g., hexyl, hydroxymethyl) and 5 (Cl) to assess electronic/steric effects .
- Bioisosteric Replacement : Replace Cl with F or CF₃ to study halogen bonding impacts .
- Functionalization : Introduce photoactivatable groups (e.g., azide) for target identification studies .
Q. What analytical challenges arise in quantifying trace impurities in carboxamide derivatives?
Advanced
- HPLC-MS Sensitivity : Optimize column gradients (e.g., C18 with 0.1% formic acid) to resolve low-abundance impurities .
- Limit of Detection (LOD) : Validate methods using spiked samples to achieve LODs <0.1% .
- Degradation Profiling : Stress testing (heat, light, pH extremes) identifies labile functional groups (e.g., azide ).
Q. How do solvent and catalyst choices influence acid chloride formation?
Advanced
Properties
IUPAC Name |
5-chloro-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILZCCGDNKAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406442 | |
Record name | 5-chloro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21109-01-3 | |
Record name | 5-chloro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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